molecular formula C8H10N2O4S B3126536 N-methyl-N-(4-nitrophenyl)methanesulfonamide CAS No. 334952-01-1

N-methyl-N-(4-nitrophenyl)methanesulfonamide

Cat. No. B3126536
CAS RN: 334952-01-1
M. Wt: 230.24 g/mol
InChI Key: UZLYICXAFAPAIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-methyl-N-(4-nitrophenyl)methanesulfonamide” is a chemical compound with the CAS Number: 334952-01-1 . It has a molecular weight of 230.24 . It is used as a reagent in hydrogenation reactors in the pharmaceutical industry .


Molecular Structure Analysis

The InChI Code for “N-methyl-N-(4-nitrophenyl)methanesulfonamide” is 1S/C8H10N2O4S/c1-9(15(2,13)14)7-3-5-8(6-4-7)10(11)12/h3-6H,1-2H3 . This indicates that the compound has a specific arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

“N-methyl-N-(4-nitrophenyl)methanesulfonamide” is a solid substance . It should be stored in a cool, dry place, in a tightly closed container, and kept in a dark place under an inert atmosphere at room temperature .

Scientific Research Applications

Radiosynthesis in Breast Cancer Imaging

N-methyl-N-(4-nitrophenyl)methanesulfonamide derivatives have been explored for use in breast cancer imaging. Notably, Carbon-11 labeled nimesulide analogs of this compound have been synthesized as potential positron emission tomography (PET) selective aromatase expression regulator (SAER) radiotracers. This development is significant in the context of imaging aromatase expression in breast cancer, potentially aiding in the diagnosis and monitoring of this disease (Wang et al., 2010).

Electroanalytical Studies

Electroanalytical studies have been conducted on nimesulide, a compound related to N-methyl-N-(4-nitrophenyl)methanesulfonamide. It has been observed to be both reducible at the mercury electrode and oxidizable at the glassy carbon electrode. These findings are essential for the development of analytical methods to determine the presence and concentration of nimesulide in pharmaceuticals, which could be extrapolated to similar compounds (Álvarez-Lueje et al., 1997).

Structural Characterization

The structure of N-methyl-N-(4-nitrophenyl)methanesulfonamide has been characterized to understand its inactivity towards cyclooxygenase-2. This research provides valuable insights into the molecular structure and how it relates to biological activity, particularly in the context of drug design and development (Michaux et al., 2001).

Supramolecular Assembly of Derivatives

Studies on nimesulidetriazole derivatives, which are structurally similar to N-methyl-N-(4-nitrophenyl)methanesulfonamide, have shown insights into their supramolecular assembly. These studies are crucial for understanding the molecular interactions and potential applications in material science and pharmacology (Dey et al., 2015).

Fragmentation Patterns and Ionization Studies

Research on the fragmentation patterns upon electron ionization of N-(2-nitrophenyl)-methanesulfonamide and its derivatives, which are closely related to N-methyl-N-(4-nitrophenyl)methanesulfonamide, provides insights into their chemical behavior under ionizing conditions. This information is vital for understanding the stability and reactivity of these compounds in various analytical and industrial applications (Danikiewicz, 1997).

Safety and Hazards

“N-methyl-N-(4-nitrophenyl)methanesulfonamide” is harmful if swallowed and causes skin and eye irritation . It also causes respiratory tract irritation . In case of contact, eyes should be flushed with plenty of water for at least 15 minutes, and medical aid should be sought .

properties

IUPAC Name

N-methyl-N-(4-nitrophenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4S/c1-9(15(2,13)14)7-3-5-8(6-4-7)10(11)12/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZLYICXAFAPAIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)[N+](=O)[O-])S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401257608
Record name N-Methyl-N-(4-nitrophenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401257608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

334952-01-1
Record name N-Methyl-N-(4-nitrophenyl)methanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=334952-01-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-N-(4-nitrophenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401257608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-N-(4-nitrophenyl)methanesulfonamide
Reactant of Route 2
Reactant of Route 2
N-methyl-N-(4-nitrophenyl)methanesulfonamide
Reactant of Route 3
Reactant of Route 3
N-methyl-N-(4-nitrophenyl)methanesulfonamide
Reactant of Route 4
Reactant of Route 4
N-methyl-N-(4-nitrophenyl)methanesulfonamide
Reactant of Route 5
Reactant of Route 5
N-methyl-N-(4-nitrophenyl)methanesulfonamide
Reactant of Route 6
Reactant of Route 6
N-methyl-N-(4-nitrophenyl)methanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.